
(Sulfooxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Sulfooxy)acetic acid can be synthesized through the sulfation of primary alcohols. One common method involves the use of sulfotransferase enzymes, which catalyze the transfer of a sulfooxy group to the alcohol precursor . The reaction typically requires specific conditions, including the presence of a suitable sulfating agent and controlled temperature and pH levels.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves chemical synthesis using sulfuric acid or its derivatives. The process may involve multiple steps, including the preparation of intermediates and purification of the final product to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: (Sulfooxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler alcohols or hydrocarbons .
Scientific Research Applications
(Sulfooxy)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of (sulfooxy)acetic acid involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. For example, it can act as a substrate for sulfotransferase enzymes, leading to the formation of sulfated metabolites . These interactions can modulate cellular processes and have potential implications for therapeutic applications .
Comparison with Similar Compounds
Sulfuric Ester: Compounds like sulfuric ester share a similar functional group but differ in their overall structure and reactivity.
Sulfated Phenolic Acids: These compounds, such as 4-(sulfooxy)benzoic acid and 4-(sulfooxy)phenylacetic acid, have similar sulfooxy groups but are attached to different aromatic systems.
Uniqueness: (Sulfooxy)acetic acid is unique due to its simple acetic acid backbone combined with a sulfooxy group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3233-46-3 |
|---|---|
Molecular Formula |
C2H4O6S |
Molecular Weight |
156.12 g/mol |
IUPAC Name |
2-sulfooxyacetic acid |
InChI |
InChI=1S/C2H4O6S/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H,5,6,7) |
InChI Key |
KHEDIYCQDPMFKF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
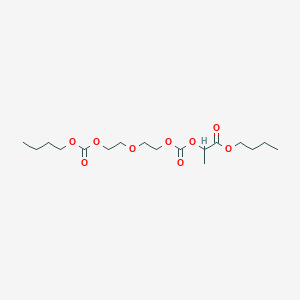

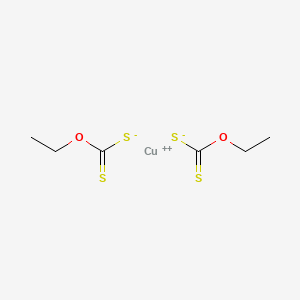
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
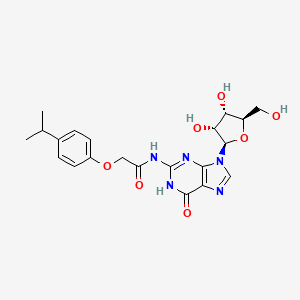
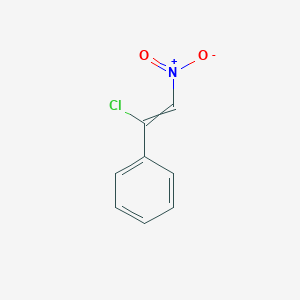
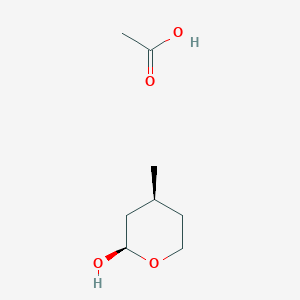
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
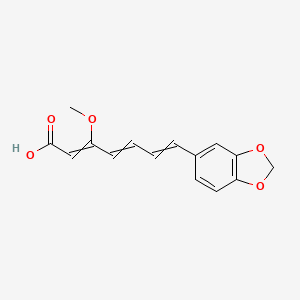
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
